N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide
Description
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide is a structurally complex benzamide derivative featuring a tetrazole ring substituted with a but-2-en-1-yl group at the 2-position and a benzamide moiety at the 3-position of the benzene ring. Tetrazole-containing compounds are widely studied for their bioisosteric properties, often mimicking carboxylic acids in medicinal chemistry to enhance metabolic stability and bioavailability . Its structural complexity suggests applications in drug discovery, particularly in targeting enzymes or receptors where the tetrazole moiety can act as a pharmacophore .
Properties
CAS No. |
660858-87-7 |
|---|---|
Molecular Formula |
C19H19N5O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-benzyl-3-(2-but-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C19H19N5O/c1-2-3-12-24-22-18(21-23-24)16-10-7-11-17(13-16)19(25)20-14-15-8-5-4-6-9-15/h2-11,13H,12,14H2,1H3,(H,20,25) |
InChI Key |
HISRBGQCFWAUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCN1N=C(N=N1)C2=CC(=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs similar condensation reactions, utilizing catalysts to enhance reaction efficiency and yield. The use of ultrasonic irradiation and green catalysts is becoming increasingly popular in industrial settings due to their environmental benefits and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit the activity of enzymes such as tyrosinase . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-Benzyl-3-[2-(but-2-en-1-yl)-2H-tetrazol-5-yl]benzamide with structurally or functionally related benzamide and tetrazole derivatives, as documented in the provided evidence.
Structural Analogues
Functional and Reactivity Comparisons
- Tetrazole vs. Carboxylic Acid Bioisosteres : Unlike carboxylic acids, tetrazoles (as in the target compound) resist metabolic degradation, improving drug half-life. This contrasts with Rip-B and Rip-D (), which lack tetrazole groups and may exhibit shorter metabolic stability .
- Directing Groups : The benzamide moiety in the target compound may act as a directing group for electrophilic substitution, similar to the N,O-bidentate group in ’s compound, though the latter is optimized for metal coordination .
Research Findings and Implications
- Tetrazole as a Core Motif : The tetrazole ring in the target compound enhances stability and binding affinity compared to carboxylate-containing analogues, aligning with trends in ACE inhibitor design .
- Alkene Functionalization : The but-2-en-1-yl group provides a handle for structural diversification, a feature absent in simpler benzamides like Rip-B .
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